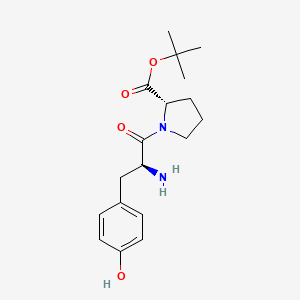
Tyr-pro-otbu
Vue d'ensemble
Description
“Tyr-pro-otbu” is a compound with the IUPAC name tert-butyl (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-2-pyrrolidinecarboxylate . It has a molecular weight of 334.42 and is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C18H26N2O4/c1-18(2,3)24-17(23)15-5-4-10-20(15)16(22)14(19)11-12-6-8-13(21)9-7-12/h6-9,14-15,21H,4-5,10-11,19H2,1-3H3/t14-,15-/m0/s1 . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 334.42 . The compound’s IUPAC name is tert-butyl (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-2-pyrrolidinecarboxylate .
Applications De Recherche Scientifique
Opioid Receptor Studies
Tyr-pro-otbu derivatives have been studied extensively in the context of opioid receptor research. For instance, the peptide BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) is a potent, highly selective competitive antagonist at delta-opioid receptors. It demonstrates high selectivity ratios against mu- and kappa-opioid receptors, emphasizing its potential in studying delta-opioid receptor functions (Rónai et al., 1995).
Radiolabeling and Biological Activity
Peptides containing this compound have been used in radiolabeling and biological activity studies. For instance, the synthesis of Pro peptides, including this compound sequences, has facilitated studies of their effects on oogenesis in insects. Radiolabeled this compound derivatives have been used to track peptide distribution in insect bodies, providing insights into biological processes like egg development (Hlaváček et al., 2009).
Synthesis and Pharmacological Properties
The synthesis of new enkephalin-related peptides, including this compound, has contributed to pharmacological studies, especially in the context of delta-opioid receptors. These peptides have been evaluated for their opioid activity and selectivity, providing valuable insights into the physiological role of delta-opioid receptors (Gacel et al., 1990).
Conformational Behavior and Ligand Design
Research on this compound derivatives has also focused on understanding the conformational behavior of these peptides. This knowledge is crucial for designing selective ligands for various opioid receptors. For example, studies on peptides like Tyr-D.Thr-Gly-Phe-Leu-Thr(OtBu) have revealed how modifications in the peptide structure can lead to changes in receptor selectivity (Belleney et al., 1988).
Peptidomimetics and Enkephalins
This compound peptides have been utilized in the field of peptidomimetics, aiding in the development of compounds with high affinity and selectivity for opioid receptors. These peptidomimetics have potential applications in crossing the blood-brain barrier and in the inhibition of metabolizing peptidases for enkephalins (Roques, 1992).
Orientations Futures
Mécanisme D'action
Target of Action
Tyr-Pro-Otbu, also known as “this compound”, is a dipeptide composed of tyrosine (Tyr) and proline (Pro). It’s known that peptides can influence the secretion of anabolic hormones and supply fuel during exercise .
Mode of Action
It’s known that peptides can interact with various targets in the body, leading to diverse physiological effects .
Biochemical Pathways
It’s known that peptides can influence various physiological functions, including beneficial effects on the brain .
Pharmacokinetics
A study has shown that orally administered this compound can reach the mouse brain . The intact labeled this compound exhibited maximal plasma and brain levels 15 minutes after administration . This suggests that this compound has good bioavailability and can cross the blood-brain barrier .
Result of Action
It’s known that peptides can have various physiological effects, including improving memory .
Action Environment
It’s known that the effectiveness of peptides can be influenced by various factors, including the method of administration and the physiological state of the individual .
Analyse Biochimique
Biochemical Properties
Tyr-Pro-Otbu interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce glucose transporter 4 (Glut4) expression in the plasma membrane, along with adenosine monophosphate-activated protein kinase (AMPK) activation . This suggests that this compound plays a significant role in biochemical reactions, particularly those related to glucose metabolism .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to significantly increase glucose uptake among dipeptides . This indicates that this compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It has been suggested that this compound may directly interact with AdipoR1 as an agonist, followed by the activation of AMPK/Glut4 translocation in L6 myotubes . This suggests that this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, the intact labeled this compound exhibited maximal plasma and brain levels 15 minutes after administration . This suggests that this compound has a certain degree of stability and does not degrade quickly.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For example, it has been shown that orally administered this compound at 10 mg/kg directly entered the blood circulation with an absorption ratio of 0.15%, of which 2.5% of this compound was transported from the plasma to the mouse brain parenchyma .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been suggested that this compound is involved in the metabolism of glucose, as it has been shown to induce Glut4 expression and AMPK activation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, it has been shown that this compound can be transported across the blood-brain barrier (BBB) in an intact form into the parenchyma of the mouse brain . This suggests that this compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is yet to be fully understood. It has been suggested that this compound accumulates in the hypothalamus, hippocampus, and cortex of the mouse brain . This could indicate that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
tert-butyl (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)15-5-4-10-20(15)16(22)14(19)11-12-6-8-13(21)9-7-12/h6-9,14-15,21H,4-5,10-11,19H2,1-3H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYENTTBACYFCMH-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




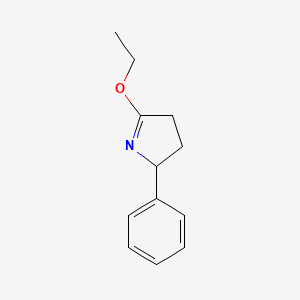
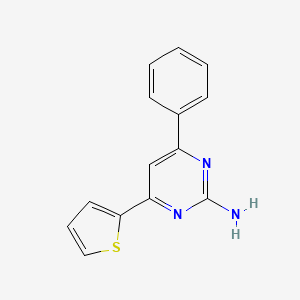

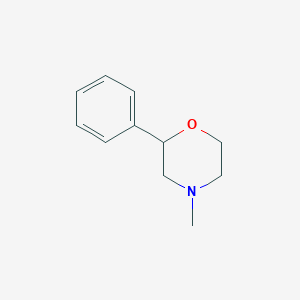
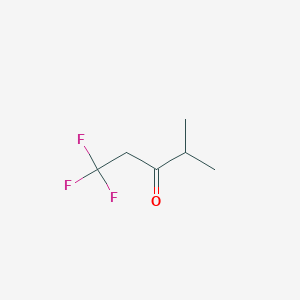

![1-(2-Pyridinyl)ethanone O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B6307078.png)
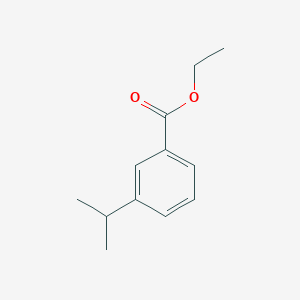
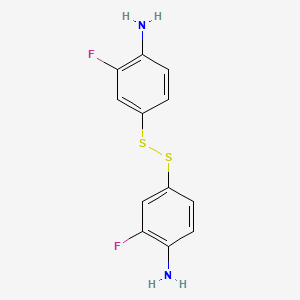
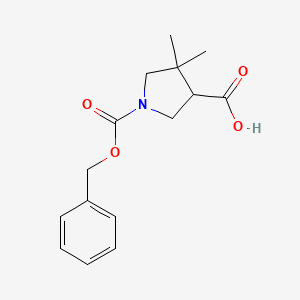
![6-t-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B6307099.png)
![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine 2HCl](/img/structure/B6307105.png)
